![molecular formula C15H16INO B14310595 1-[2-(2,4-Dimethylphenyl)-2-oxoethyl]pyridin-1-ium iodide CAS No. 112777-13-6](/img/structure/B14310595.png)
1-[2-(2,4-Dimethylphenyl)-2-oxoethyl]pyridin-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(2,4-Dimethylphenyl)-2-oxoethyl]pyridin-1-ium iodide is a chemical compound known for its unique structure and properties It consists of a pyridinium ion attached to a 2-oxoethyl group, which is further substituted with a 2,4-dimethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2,4-Dimethylphenyl)-2-oxoethyl]pyridin-1-ium iodide typically involves the reaction of 2,4-dimethylbenzaldehyde with pyridine in the presence of an oxidizing agent. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: A catalyst such as iodine or a similar halogen may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
1-[2-(2,4-Dimethylphenyl)-2-oxoethyl]pyridin-1-ium iodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution Reagents: Halogens, acids, and bases are often used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced forms.
Aplicaciones Científicas De Investigación
1-[2-(2,4-Dimethylphenyl)-2-oxoethyl]pyridin-1-ium iodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-[2-(2,4-Dimethylphenyl)-2-oxoethyl]pyridin-1-ium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound may act by binding to specific sites on these targets, thereby modulating their activity. The pathways involved in its action can include signal transduction, metabolic processes, and cellular responses.
Comparación Con Compuestos Similares
Similar Compounds
- 1-[2-(2,4-Dichlorophenyl)-2-oxoethyl]pyridin-1-ium iodide
- 4-(2,4-Dimethylphenyl)-1-(2-oxo-2-phenylethyl)pyrimidin-1-ium bromide
Uniqueness
1-[2-(2,4-Dimethylphenyl)-2-oxoethyl]pyridin-1-ium iodide is unique due to its specific substitution pattern and the presence of the pyridinium ion
Propiedades
Número CAS |
112777-13-6 |
|---|---|
Fórmula molecular |
C15H16INO |
Peso molecular |
353.20 g/mol |
Nombre IUPAC |
1-(2,4-dimethylphenyl)-2-pyridin-1-ium-1-ylethanone;iodide |
InChI |
InChI=1S/C15H16NO.HI/c1-12-6-7-14(13(2)10-12)15(17)11-16-8-4-3-5-9-16;/h3-10H,11H2,1-2H3;1H/q+1;/p-1 |
Clave InChI |
LGAQDFWLBOYFEB-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC(=C(C=C1)C(=O)C[N+]2=CC=CC=C2)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trimethyl({1-[(prop-2-en-1-yl)oxy]cyclopropyl}oxy)silane](/img/structure/B14310519.png)
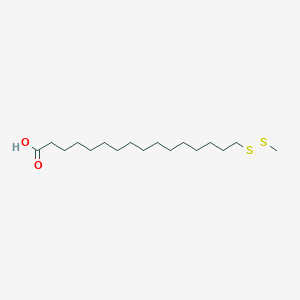

![4-(1-Hydroxyethyl)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14310536.png)


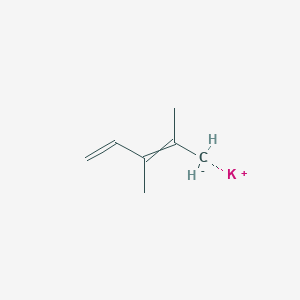
![{1-[(Pyridin-4-yl)methyl]-4,5-dihydro-1H-imidazol-2-yl}cyanamide](/img/structure/B14310553.png)
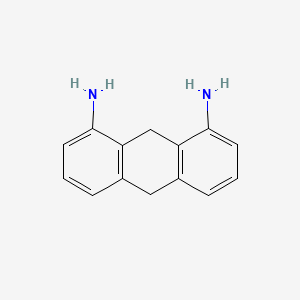

![2-(1-Aminobutylidene)-5-[2-(ethanesulfinyl)propyl]cyclohexane-1,3-dione](/img/structure/B14310569.png)
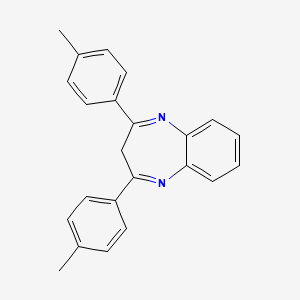
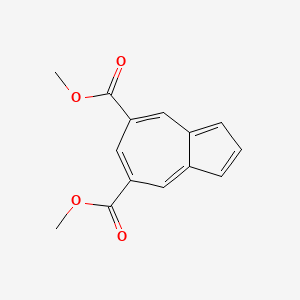
![1,3,8,9-Tetramethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14310579.png)
